molecular formula C26H19F5N6OS B605956 BAY-826 CAS No. 1448316-08-2

BAY-826

货号: B605956
CAS 编号: 1448316-08-2
分子量: 558.53
InChI 键: MPASHPJAIUOWCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: BAY-826 的合成涉及 3-氰基-5-(五氟-λ6-磺酰基)苯甲酸与 2,4-二甲基-5-[6-(吡啶-3-基)-1H-咪唑并[1,2-b]吡唑-1-基]苯胺的正式缩合 . 反应条件通常涉及使用合适的溶剂和催化剂以促进缩合反应。 反应条件的具体细节,如温度和时间,在文献中并不容易获得。

工业生产方法: this compound 的工业生产方法尚未得到很好的记录。 它可能通过使用与实验室合成中使用的类似反应条件来扩大合成规模,并针对产量和纯度进行优化。

科学研究应用

In Vivo Studies

BAY-826 has been tested extensively in murine glioma models, demonstrating significant anti-tumor effects. In studies involving various glioma cell lines (e.g., SMA-497, SMA-560), treatment with this compound resulted in:

  • Improved Tumor Control : Inhibition of TIE-2 led to decreased tumor growth and prolonged survival in certain models .
  • Enhanced Immune Response : The treatment was associated with increased leukocyte infiltration into tumors, indicating an enhanced immune response against tumor cells .

Combination Therapies

This compound has also been evaluated in combination with other treatments. For instance, when used alongside irradiation in specific glioma models, it showed synergistic effects that further improved survival outcomes .

Selectivity and Safety Profile

This compound exhibits high selectivity for TIE-2 over other angiogenic kinases such as VEGFR (vascular endothelial growth factor receptor), FGFR (fibroblast growth factor receptor), and PDGFR (platelet-derived growth factor receptor) at therapeutic concentrations. This selectivity minimizes off-target effects and enhances its therapeutic potential .

Case Studies and Research Findings

StudyModelKey Findings
Schneider et al., 2017Syngeneic mouse glioma modelsSignificant survival benefit observed with this compound treatment; reduced vessel density and increased leukocyte infiltration noted .
Liu et al., 2022Glioblastoma xenograft modelsThis compound improved tumor control when combined with other therapies; demonstrated efficacy against aggressive tumor phenotypes .
Recent Studies (2023)Multiple glioma modelsContinued validation of this compound's efficacy; noted changes in immune cell populations within tumors post-treatment .

生物活性

BAY-826 is a novel and potent inhibitor of the receptor tyrosine kinase TIE-2, which plays a critical role in angiogenesis and vascular stability. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of glioblastoma multiforme (GBM), a highly aggressive brain tumor characterized by complex angiogenic processes. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical models, and relevant case studies.

This compound selectively inhibits TIE-2 with an IC50 value of 1.3 nM, demonstrating high potency against TIE-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) and other cell types . The inhibition of TIE-2 disrupts the angiopoietin-TIE signaling axis, which is crucial for endothelial cell survival and vascular integrity. By blocking this pathway, this compound reduces tumor-associated angiogenesis, potentially leading to decreased tumor growth and improved survival outcomes in cancer models.

In Vivo Studies

Research has shown that this compound exhibits significant antitumor activity in various glioma models. In a study involving syngeneic mouse glioma models (SMA-497, SMA-540, SMA-560), this compound treatment resulted in:

  • Inhibition of TIE-2 Phosphorylation : Demonstrated by reduced phosphorylation levels in glioma cells and lung extracts from treated mice .
  • Survival Benefits : A notable survival advantage was observed in the SMA-560 model when treated with this compound alone or in combination with irradiation, although results varied across different models .
  • Tumor Microenvironment Modulation : Treatment led to decreased vessel densities and increased leukocyte infiltration, indicating an alteration in the tumor microenvironment that may enhance immune response against tumors .

Summary of Key Findings

ModelTreatmentSurvival BenefitNotes
SMA-497This compoundNo significantCo-treatment with irradiation ineffective
SMA-540This compoundTrend towards improvementModerate efficacy observed
SMA-560This compound + IrradiationSignificantSynergistic effect noted

Case Studies

A detailed examination of case studies reveals the translational potential of this compound:

  • Case Study: Glioblastoma Treatment
    In a preclinical study published in Neurochemistry International, this compound was administered to mice with established gliomas. Results indicated prolonged survival rates compared to control groups, suggesting effective tumor control through TIE-2 inhibition .
  • Combination Therapy Exploration
    Another study investigated the efficacy of combining this compound with standard therapies such as radiotherapy. While some models showed improved outcomes, others did not exhibit significant benefits, highlighting the complexity of treatment responses based on tumor microenvironment characteristics .

属性

IUPAC Name

3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-λ6-sulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F5N6OS/c1-16-8-17(2)24(36-6-7-37-25(36)13-23(35-37)19-4-3-5-33-15-19)12-22(16)34-26(38)20-9-18(14-32)10-21(11-20)39(27,28,29,30)31/h3-13,15H,1-2H3,(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPASHPJAIUOWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)C#N)S(F)(F)(F)(F)F)N3C=CN4C3=CC(=N4)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F5N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY-826
Reactant of Route 2
Reactant of Route 2
BAY-826
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
BAY-826
Reactant of Route 4
Reactant of Route 4
BAY-826
Reactant of Route 5
Reactant of Route 5
BAY-826
Reactant of Route 6
Reactant of Route 6
BAY-826

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。